Elevated Lipophilicity (LogP 4.71) vs. 4′-Methyl Analog (LogP 4.2) Enhances Membrane Permeability Potential
The target compound displays a computed LogP of 4.71 [1], which is 0.51 log units higher than the 4.2 LogP reported for 4′-methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-62-3) [2]. This difference translates to an approximately 3.2-fold increase in octanol-water partition coefficient, suggesting superior passive membrane permeation. The higher LogP is attributed to the presence of chloro and fluoro substituents in place of a methyl group, increasing hydrophobicity without substantially enlarging molecular volume. No comparative LogP data are available for the unsubstituted phenyl analog 3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-56-5).
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.71 (computed) |
| Comparator Or Baseline | 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, LogP = 4.2 (XLogP3-AA) |
| Quantified Difference | Δ = +0.51 log units (~3.2× higher partition coefficient) |
| Conditions | Computed values; not experimentally determined in the same laboratory |
Why This Matters
Higher lipophilicity can improve blood-brain barrier penetration and intracellular target access, making the target compound a preferred entry for CNS or intracellular target screening cascades.
- [1] Molbase (qiye.molbase.cn). Chemical Properties: 1-(4-chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, CAS 898778-18-2. LogP = 4.7119. Accessed 2025. View Source
- [2] PubChem. Compound Summary: 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, CID 24726600, CAS 898777-62-3. XLogP3-AA = 4.2. Accessed 2025. View Source
